molecular formula C13H11N5 B12247116 N-[(pyrazin-2-yl)methyl]quinazolin-4-amine

N-[(pyrazin-2-yl)methyl]quinazolin-4-amine

Cat. No.: B12247116
M. Wt: 237.26 g/mol
InChI Key: GGEYYNDIMBJDEM-UHFFFAOYSA-N
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Description

N-[(pyrazin-2-yl)methyl]quinazolin-4-amine is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyrazin-2-yl)methyl]quinazolin-4-amine typically involves the condensation of pyrazine-2-carbaldehyde with 4-aminoquinazoline. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(pyrazin-2-yl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce the corresponding amines .

Scientific Research Applications

N-[(pyrazin-2-yl)methyl]quinazolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(pyrazin-2-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interact with proteins involved in the DNA damage response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(pyrazin-2-yl)methyl]quinazolin-4-amine is unique due to its specific combination of the pyrazinyl and quinazolinyl moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C13H11N5

Molecular Weight

237.26 g/mol

IUPAC Name

N-(pyrazin-2-ylmethyl)quinazolin-4-amine

InChI

InChI=1S/C13H11N5/c1-2-4-12-11(3-1)13(18-9-17-12)16-8-10-7-14-5-6-15-10/h1-7,9H,8H2,(H,16,17,18)

InChI Key

GGEYYNDIMBJDEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCC3=NC=CN=C3

Origin of Product

United States

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